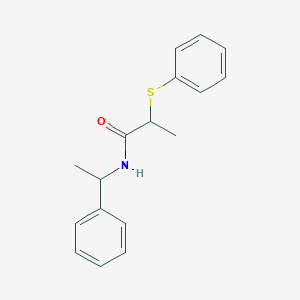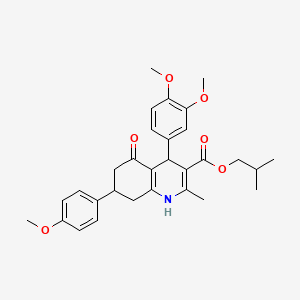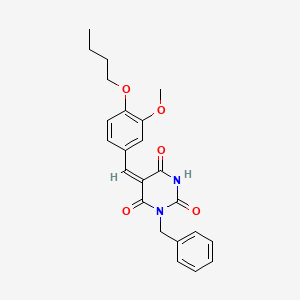![molecular formula C20H26N4O B5206873 N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5206873.png)
N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of appetite, mood, and pain perception.
Mecanismo De Acción
The mechanism of action of N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide involves the selective antagonism of the cannabinoid CB1 receptor. The compound binds to the receptor and blocks its activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a reduction in appetite, modulation of mood, and attenuation of pain perception.
Biochemical and Physiological Effects:
N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. The compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction. In addition, it has been shown to attenuate neuropathic pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide in lab experiments are its selectivity for the CB1 receptor and its potential therapeutic applications. The limitations of using the compound in lab experiments are its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide. One direction is to investigate its potential therapeutic applications in the treatment of obesity, drug addiction, and neuropathic pain. Another direction is to develop more potent and selective antagonists of the CB1 receptor. Additionally, the compound could be used as a tool to study the physiological and biochemical effects of the CB1 receptor. Finally, the compound could be used in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide involves several steps, including the reaction of 1-cyclopentyl-4-piperidone with hydrazine hydrate to form 1-(1-cyclopentyl-4-piperidinyl) hydrazine. This intermediate is then reacted with 1-bromo-5-chloro-2-nitrobenzene in the presence of potassium carbonate to form the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide has been studied extensively for its potential therapeutic applications. It is a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of appetite, mood, and pain perception. The compound has been shown to have potential applications in the treatment of obesity, drug addiction, and neuropathic pain.
Propiedades
IUPAC Name |
N-[2-(1-cyclopentylpiperidin-4-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(16-6-2-1-3-7-16)22-19-10-13-21-24(19)18-11-14-23(15-12-18)17-8-4-5-9-17/h1-3,6-7,10,13,17-18H,4-5,8-9,11-12,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADCSDKVIPKYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)
![5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206809.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5206816.png)

![1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B5206834.png)
![2-{[3-(4-iodophenoxy)propyl]amino}ethanol](/img/structure/B5206839.png)


![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine](/img/structure/B5206861.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B5206869.png)

![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)
![2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B5206894.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)